rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride
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Overview
Description
rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[221]heptane-2-carboxamide hydrochloride is a bicyclic compound with a unique structure that includes an amino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as norbornene derivatives.
Functional Group Introduction: The amino and carboxamide groups are introduced through a series of chemical reactions, including amination and amidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and improve efficiency.
Automated Systems: Automation can help in monitoring and controlling the synthesis process, ensuring consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield primary or secondary amines.
Scientific Research Applications
rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
Uniqueness
rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[221]heptane-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and its bicyclic structure
Properties
Molecular Formula |
C9H17ClN2O |
---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-9(12)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3,(H,11,12);1H/t5-,6+,7+,8-;/m1./s1 |
InChI Key |
UOSVLPVCHVTFTG-HXJSONIISA-N |
Isomeric SMILES |
CNC(=O)[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1N.Cl |
Canonical SMILES |
CNC(=O)C1C2CCC(C2)C1N.Cl |
Origin of Product |
United States |
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